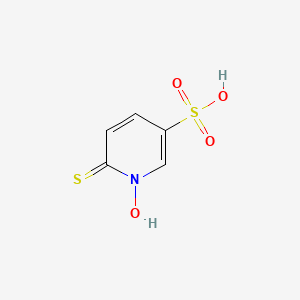
5,5'-(Hexadecane-1,16-diyl)ditetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Hexadecane-1,16-diyl)ditetracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two tetracene units connected by a hexadecane chain. Tetracene is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexadecane-1,16-diyl)ditetracene typically involves the coupling of two tetracene units with a hexadecane linker. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-(Hexadecane-1,16-diyl)ditetracene may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and reaction time.
化学反应分析
Types of Reactions
5,5’-(Hexadecane-1,16-diyl)ditetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracenequinone derivatives.
Reduction: Formation of dihydrotetracene or tetrahydrotetracene.
Substitution: Formation of halogenated or alkylated tetracene derivatives.
科学研究应用
5,5’-(Hexadecane-1,16-diyl)ditetracene has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and OFETs due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material.
Sensors: Utilized in chemical sensors for detecting volatile organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and bioimaging.
作用机制
The mechanism of action of 5,5’-(Hexadecane-1,16-diyl)ditetracene in organic electronics involves the transport of charge carriers (electrons and holes) through its conjugated π-system. The molecular targets include the active layers in OLEDs and OFETs, where the compound facilitates efficient charge injection and transport. In photovoltaics, it absorbs light and generates excitons, which are then separated into free charge carriers.
相似化合物的比较
Similar Compounds
Tetracene: A simpler polycyclic aromatic hydrocarbon with similar electronic properties.
Pentacene: Another polycyclic aromatic hydrocarbon with extended conjugation, offering higher charge mobility.
Anthracene: A smaller polycyclic aromatic hydrocarbon with lower charge mobility compared to tetracene.
Uniqueness
5,5’-(Hexadecane-1,16-diyl)ditetracene is unique due to its extended conjugation and flexible hexadecane linker, which enhances its solubility and processability in organic solvents. This makes it a valuable material for solution-processed organic electronic devices.
属性
CAS 编号 |
920514-11-0 |
|---|---|
分子式 |
C52H54 |
分子量 |
679.0 g/mol |
IUPAC 名称 |
5-(16-tetracen-5-ylhexadecyl)tetracene |
InChI |
InChI=1S/C52H54/c1(3-5-7-9-11-13-31-49-47-29-21-19-27-43(47)35-45-33-39-23-15-17-25-41(39)37-51(45)49)2-4-6-8-10-12-14-32-50-48-30-22-20-28-44(48)36-46-34-40-24-16-18-26-42(40)38-52(46)50/h15-30,33-38H,1-14,31-32H2 |
InChI 键 |
PXQBYMWDWHHPPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3CCCCCCCCCCCCCCCCC5=C6C=CC=CC6=CC7=CC8=CC=CC=C8C=C75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)




![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
